molecular formula C49H48N8O6 B12373474 4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide

Cat. No.: B12373474
M. Wt: 845.0 g/mol
InChI Key: PBUZNKUYONKIJY-UHFFFAOYSA-N
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Description

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide is unique due to its complex structure and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C49H48N8O6

Molecular Weight

845.0 g/mol

IUPAC Name

4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide

InChI

InChI=1S/C49H48N8O6/c58-43-17-16-42(46(60)53-43)57-48(62)37-14-13-36(27-38(37)49(57)63)55-24-22-54(23-25-55)29-30-18-20-56(21-19-30)47(61)32-8-6-31(7-9-32)33-10-15-41-39(26-33)44(51-34-4-2-1-3-5-34)40(28-50-41)45(59)52-35-11-12-35/h1-10,13-15,26-28,30,35,42H,11-12,16-25,29H2,(H,50,51)(H,52,59)(H,53,58,60)

InChI Key

PBUZNKUYONKIJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)N6CCC(CC6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O

Origin of Product

United States

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